Thiazyl chloride

Inorganic Synthesis Mechanistic Chemistry Reagent Selection

Sourcing a stable yet highly reactive S-N transfer reagent is challenging. Thiazyl chloride (NSCl), supplied as the shelf-stable white solid trimer, overcomes this by thermally generating the monomer in situ for electrophilic heterocycle construction. This eliminates the need for harsh chlorinating agents. - Regiospecific one-step synthesis of 5-acylisothiazoles from furans and 1,2,5-thiadiazole-fused quinones. - Thermal cracking of (NSCl)₃ at 100 °C under vacuum releases monomeric NSCl gas on demand. - Shares electronic configuration with SOCl₂ but offers a distinctly weaker S-Cl bond (shared e⁻ no. 0.60) for mild S-N transfer.

Molecular Formula ClNS
Molecular Weight 81.53 g/mol
CAS No. 17178-58-4
Cat. No. B100330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazyl chloride
CAS17178-58-4
Molecular FormulaClNS
Molecular Weight81.53 g/mol
Structural Identifiers
SMILESN#SCl
InChIInChI=1S/ClNS/c1-3-2
InChIKeyFWVIYFTZAHMHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazyl Chloride Structural and Electronic Baseline


Thiazyl chloride (NSCl) is an inorganic small-molecule reagent with the molecular formula ClNS, characterized by a bent geometry (NSCl angle 117.51° ± 1.0°) and a linear N≡S–Cl electronic configuration isoelectronic with thionyl chloride (SOCl₂) . It exists as a yellow-green gas at room temperature that readily trimerizes into (NSCl)₃, a white solid that serves as a convenient precursor for in situ monomer generation . The compound is the sulfur analogue of nitrosyl chloride (NOCl) and features a relatively weak S–Cl bond (shared electron number = 0.60) compared with the strong N≡S triple bond (shared electron number = 2.14), a property that underpins its distinctive reactivity profile in heterocycle construction and sulfur–nitrogen transfer chemistry [1].

Why Thiazyl Chloride Is Irreplaceable


Thiazyl chloride occupies a unique niche among sulfur–nitrogen–chlorine reagents: unlike thionyl chloride (SOCl₂), which primarily serves as a chlorodehydroxylation agent for alcohol-to-alkyl chloride conversion, or sulfuryl chloride (SO₂Cl₂), which acts as a chlorine atom source for alkane chlorination, NSCl functions as a reactive electrophilic sulfur–nitrogen building block that enables the regiospecific construction of isothiazole and thiadiazole frameworks in a single step [1]. The weak S–Cl bond in NSCl (bond dissociation energy inferred from a shared electron number of 0.60) facilitates facile S–N transfer chemistry that is fundamentally inaccessible to the stronger S–Cl bonds of SOCl₂ and SO₂Cl₂ [2]. Furthermore, the monomer–trimer equilibrium (NSCl ⇌ 1/3 (NSCl)₃) provides a thermal handle for controlled reagent release, a feature absent in structurally simpler chlorinating agents [1].

Thiazyl Chloride Quantitative Differentiation


Weak S–Cl Bond Enables Electrophilic S–N Transfer

Thiazyl chloride (NSCl) possesses an exceptionally weak S–Cl bond with a calculated shared electron number of 0.60, indicating a bond order substantially lower than a single bond. In contrast, the N–S bond exhibits a shared electron number of 2.14, corresponding to a strong triple-bond character [1]. This pronounced bond-strength disparity is not observed in thionyl chloride (SOCl₂), where both S–O and S–Cl bonds are stronger and more balanced, nor in sulfuryl chloride (SO₂Cl₂), which exhibits a symmetric S–Cl bonding environment. The weak S–Cl bond in NSCl renders it uniquely susceptible to heterolytic cleavage under mild conditions, facilitating electrophilic sulfur–nitrogen transfer that is thermodynamically and kinetically disfavored for SOCl₂ and SO₂Cl₂ [2].

Inorganic Synthesis Mechanistic Chemistry Reagent Selection

Lower First Ionization Energy vs. NSF

The first vertical ionization energy (IE) of thiazyl chloride has been measured at 10.61 ± 0.01 eV by photoelectron spectroscopy (PES) [1]. This value is significantly lower than the first IE of thiazyl fluoride (NSF), which is approximately 12.1 eV (literature value), indicating that NSCl is substantially more easily oxidized and possesses a higher-lying HOMO than its fluoride analogue. The lower IE of NSCl correlates with enhanced nucleophilic character and greater susceptibility to electrophilic attack compared to NSF, a distinction that arises from the differing halogen electronegativities and the extent of three-electron bonding delocalization in the S–Cl vs. S–F framework [2].

Physical Chemistry Electronic Structure Reactivity Prediction

One-Step Regiospecific Isothiazole Formation

In a direct comparative synthetic protocol, thiazyl chloride generated in situ from ethyl carbamate, thionyl chloride, and pyridine (Katz reagent) converts 2,5- and 2,3,5-substituted furans into 5-acylisothiazoles with complete regiospecificity in a single step. Under optimized conditions using boiling chlorobenzene as solvent with increased thionyl chloride and pyridine or isoquinoline as base, the reaction proceeds significantly faster and in higher yields, with even fully substituted 3-bromofurans undergoing conversion with displacement of bromine [1]. This one-step transformation stands in contrast to multi-step alternative routes to isothiazoles, which typically require separate halogenation, ring-closure, and aromatization steps. The regiospecificity of the NSCl-mediated process eliminates isomeric purification burdens common to alternative approaches using generic chlorinating agents [2].

Organic Synthesis Heterocyclic Chemistry Methodology Development

Elongated S–Cl Bond versus SOCl₂

Electron diffraction studies at 368 K have precisely determined the molecular geometry of gaseous thiazyl chloride: N–S bond distance = 1.448 ± 0.003 Å, S–Cl bond distance = 2.159 ± 0.003 Å, and NSCl bond angle = 117.51° ± 1.0° . The S–Cl bond length of 2.159 Å in NSCl is substantially elongated compared to the S–Cl bond length in thionyl chloride (SOCl₂, approximately 2.07 Å) and sulfuryl chloride (SO₂Cl₂, approximately 1.99 Å), reflecting the fundamentally different bonding environment—a three-electron bonding contribution in NSCl vs. covalent single bonds in the oxychlorides [1]. The N–S bond at 1.448 Å is shorter than typical N–S single bonds (1.6–1.7 Å), consistent with significant triple-bond character. These geometric parameters provide quantitative benchmarks for distinguishing NSCl from misassigned or mis-sourced reagents in procurement and quality control contexts.

Structural Chemistry Computational Chemistry Reagent Characterization

N≡S Stretching Frequency for Identity Verification

Infrared spectroscopy of gaseous NSCl reveals three fundamental vibrations: N≡S stretch at 1324.0 cm⁻¹, S–Cl stretch at 417.8 cm⁻¹, and bending mode at 271 cm⁻¹ . The N≡S stretching frequency of 1324.0 cm⁻¹ is diagnostic for the sulfur–nitrogen triple bond in the thiazyl framework and distinguishes NSCl from thionyl chloride (SOCl₂), which exhibits S=O stretching at approximately 1230–1250 cm⁻¹ and S–Cl stretching at approximately 490–500 cm⁻¹, and from sulfuryl chloride (SO₂Cl₂), which shows asymmetric S=O stretching at approximately 1414 cm⁻¹ and symmetric S=O stretching at approximately 1182 cm⁻¹ [1]. Solid films of NSCl cooled with liquid nitrogen exhibit two distinct forms with differing spectral signatures (Form 1: 1397, 205, 140 cm⁻¹; Form 2: 1346, 350, 256 cm⁻¹), indicating polymorphism that may affect storage and handling protocols .

Analytical Chemistry Spectroscopic Characterization Quality Control

Thiazyl Chloride Application Scenarios


One-Step 5-Acylisothiazole Synthesis from Furans

Procure thiazyl chloride (as monomer or trimer precursor) for the direct conversion of substituted furans to 5-acylisothiazoles with complete regiospecificity. The one-step protocol using in situ-generated NSCl (Katz reagent: ethyl carbamate, thionyl chloride, pyridine) eliminates multi-step synthetic sequences and isomeric purification steps required with alternative chlorinating agents. This scenario is directly supported by evidence of regiospecific conversion under boiling chlorobenzene conditions [1] and the broader utility of thiazyl chlorides for 1,2,5-thiadiazole ring fusion to quinones [2].

Electrophilic S–N Transfer in Heterocycle Synthesis

Select NSCl over thionyl chloride or sulfuryl chloride when the synthetic objective requires electrophilic sulfur–nitrogen transfer rather than simple chlorination or oxidation. The exceptionally weak S–Cl bond (shared electron number = 0.60) of NSCl enables facile heterolytic cleavage under mild conditions that are thermodynamically and kinetically unfavorable for SOCl₂ and SO₂Cl₂ [1]. This scenario applies to the preparation of thiadiazole-fused quinones and related S,N-heterocyclic systems where the weaker S–Cl bond is mechanistically required [2].

Gas-Phase Electronic Structure Reference Data

Utilize NSCl in gas-phase spectroscopic and electronic structure investigations where the precise, experimentally determined first vertical ionization energy of 10.61 ± 0.01 eV [1] and bond parameters (N–S 1.448 Å, S–Cl 2.159 Å, angle 117.51°) [2] provide calibrated reference data. The lower ionization energy of NSCl compared to NSF (approximately 12.1 eV) offers a tunable reactivity gradient for comparative studies of thiazyl halide electronic structure and three-electron bonding phenomena [3].

IR Spectroscopic Identity Verification

Upon receipt of thiazyl chloride, verify reagent identity using the diagnostic N≡S stretching frequency at 1324.0 cm⁻¹ in gas-phase infrared spectroscopy [1]. This band uniquely distinguishes NSCl from thionyl chloride (S=O stretch approximately 1230–1250 cm⁻¹) and sulfuryl chloride (S=O asymmetric approximately 1414 cm⁻¹, symmetric approximately 1182 cm⁻¹), both of which lack a sulfur–nitrogen triple bond absorption. The S–Cl stretching frequency at 417.8 cm⁻¹ provides a secondary verification metric [2].

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